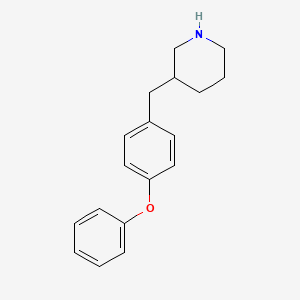![molecular formula C23H25Cl2F3N4O3S B12620288 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, cyano, methylsulfonyl, and trifluoroethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves several steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring by reacting 4-methylsulfonylphenylhydrazine with 2,2,2-trifluoroethyl ketone under acidic conditions.
Cyclohexane ring formation: The pyrazole derivative is then reacted with cyclohexanone in the presence of a base to form the cyclohexane ring.
Introduction of chloro groups: The cyclohexane derivative is chlorinated using thionyl chloride to introduce the chloro groups at the 5,5-positions.
Formation of the carboxamide group: The cyano group is introduced by reacting the intermediate with acrylonitrile, followed by the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Each step of the synthesis is carried out in separate reactors, with intermediate purification steps to remove impurities.
Continuous flow processing: The entire synthesis is carried out in a continuous flow reactor, which allows for better control of reaction conditions and higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific proteins or pathways.
Medicine
Therapeutic Agents: The compound can be explored as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.
Polymer Industry: It can be used in the synthesis of polymers with specific properties, such as high strength and flexibility.
Mecanismo De Acción
The mechanism of action of 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and leading to specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
5,5-dichloro-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide: Similar structure but lacks the cyano group.
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-amine: Similar structure but has an amine group instead of a carboxamide group.
Uniqueness
The presence of multiple functional groups, such as the cyano, chloro, methylsulfonyl, and trifluoroethyl groups, makes 5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide unique
Propiedades
Fórmula molecular |
C23H25Cl2F3N4O3S |
|---|---|
Peso molecular |
565.4 g/mol |
Nombre IUPAC |
5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H25Cl2F3N4O3S/c1-3-15(11-29)30-21(33)18-10-22(24,25)9-8-17(18)20-19(12-32(31-20)13-23(26,27)28)14-4-6-16(7-5-14)36(2,34)35/h4-7,12,15,17-18H,3,8-10,13H2,1-2H3,(H,30,33) |
Clave InChI |
DRTLTGVAPMJZIG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#N)NC(=O)C1CC(CCC1C2=NN(C=C2C3=CC=C(C=C3)S(=O)(=O)C)CC(F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)

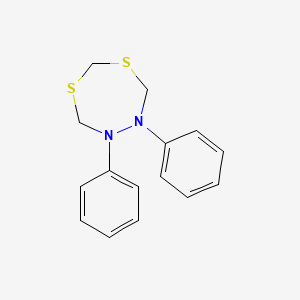
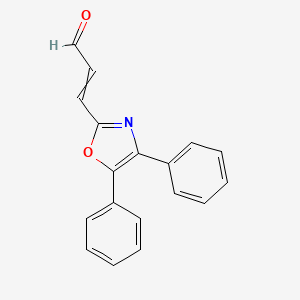
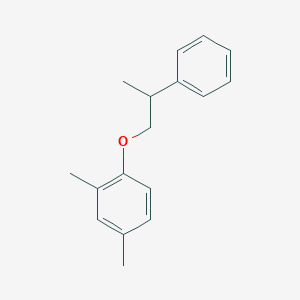
![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)
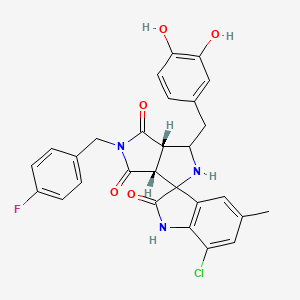
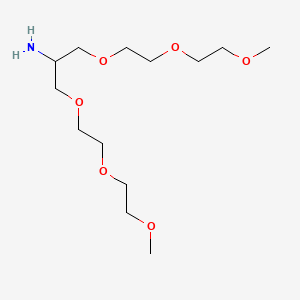
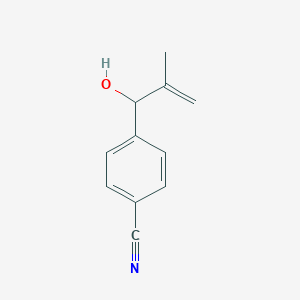
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
